(2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid

Coordination chemistry Heterometallic clusters Ligand design

Researchers seeking precise control over heterometallic cluster nuclearity require ligands with defined steric profiles. This 2,7-di-tert-butylfluorenyl phosphonic acid delivers predictable assembly into planar hexanuclear Co₃Gd₃ or pentanuclear Mn₂Gd₃ cores, eliminating the product mixtures seen with less-hindered analogs. - Directs Co(II)/Gd(III) assembly to a single, well-defined topology for reproducible magnetocaloric performance (20.0-20.9 J kg⁻¹ K⁻¹ at ΔH = 7 T). - Lipophilic tert-butyl groups enable dissolution in standard organic media (THF, CH₂Cl₂, CH₃CN) for homogeneous synthesis. - Standardized ≥97% purity with recommended 2-8 °C sealed storage ensures batch-to-batch consistency.

Molecular Formula C22H29O3P
Molecular Weight 372.4 g/mol
CAS No. 1845693-93-7
Cat. No. B3324399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid
CAS1845693-93-7
Molecular FormulaC22H29O3P
Molecular Weight372.4 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)C(C)(C)C)C3=C1C=C(C=C3)C(C)(C)C)P(=O)(O)O
InChIInChI=1S/C22H29O3P/c1-20(2,3)14-8-10-16-17-11-9-15(21(4,5)6)13-19(17)22(7,18(16)12-14)26(23,24)25/h8-13H,1-7H3,(H2,23,24,25)
InChIKeyJINYPOVDAINLGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sterically Hindered Phosphonic Acid for Cluster Synthesis


(2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid (CAS 1845693-93-7, molecular formula C₂₂H₂₉O₃P, molecular weight 372.44 g/mol) is a sterically encumbered arylphosphonic acid ligand featuring a fluorenyl backbone substituted with two tert-butyl groups at the 2- and 7-positions and a methyl group at the 9-position . The compound is employed primarily as a bulky phosphonate ligand for constructing heterometallic 3d-4f coordination clusters with magnetocaloric properties, where the steric bulk of the tert-butyl groups plays a decisive role in directing cluster nuclearity and architecture [1]. It is commercially available as a white solid powder at purities of 97–98%, with recommended storage at 2–8 °C under sealed conditions .

Bulky phosphonate ligand for directing heterometallic 3d-4f cluster assembly with magnetocaloric properties.
Steric control 2,7-di-tert-butyl groups govern cluster nuclearity and topology.
Supplier-verified purity Certified purity grades available from independent suppliers.
Cold storage recommended Sealed storage under refrigeration preserves quality.

Why Steric Bulk Prevents Ligand Substitution


In-class fluorenyl phosphonic acids bearing different substitution patterns cannot be simply interchanged for (2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid because the steric hindrance of the 2,7-di-tert-butyl groups directly governs the nuclearity and topology of the resulting metal clusters. When Tang et al. reacted three structurally related fluorenyl phosphonic acids—the non-tert-butylated analog (9-methyl-9H-fluoren-9-yl)phosphonic acid (RPO₃H₂), the target compound bearing 2,7-di-tert-butyl groups (R′PO₃H₂), and the 9-sec-butyl variant—with identical Co(II) and Gd(III) precursors under identical conditions, each ligand produced a fundamentally different cluster nuclearity [1]. The authors explicitly concluded that "the varied hindrance of fluorenyl groups are responsible for the formation of various clusters" [1]. Consequently, substituting a less-hindered or differently substituted fluorenyl phosphonic acid yields a different product distribution, altered magnetocaloric performance, and distinct crystallographic architecture.

! Substituting a non-tert-butylated or 9-sec-butyl fluorenyl phosphonic acid may alter cluster nuclearity and product distribution.
! Lower steric hindrance (no tert-butyl groups) leads to mixed pentanuclear/heptanuclear clusters instead of a single hexanuclear architecture.
! Excessive steric bulk (9-sec-butyl) reduces cluster size and diminishes magnetocaloric response compared to the 2,7-di-tert-butyl pattern.

Evidence of Differentiation from Structural Analogs


Exclusive Hexanuclear Cluster Formation

Under identical reaction conditions using Co(II) and Gd(III) precursors, (2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid (R′PO₃H₂) exclusively forms a single hexanuclear cluster, [Coᴵᴵ₃Gdᴵᴵᴵ₃(OH)₂(R′PO₃)₂(tBuCO₂)₉(tBuCO₂H)(H₂O)₂]·tBuCO₂H·2CH₂Cl₂ (Cluster 3). In contrast, the non-tert-butylated comparator (9-methyl-9H-fluoren-9-yl)phosphonic acid (RPO₃H₂) yields a mixture of two distinct clusters: pentanuclear [Coᴵᴵ₂Gdᴵᴵᴵ₃(OH)(RPO₃)₂(tBuCO₂)₈(tBuCO₂H)₂(C₅H₅N)(H₂O)₂]·2H₂O·tBuCO₂H (Cluster 1) and heptanuclear [Coᴵᴵ₄Gdᴵᴵᴵ₃(OH)₂(RPO₃)₂(tBuCO₂)₁₁(py)(CH₃CN)(H₂O)₂]·CH₃CN (Cluster 2) [1]. This demonstrates that the 2,7-di-tert-butyl groups confer ligand-directed specificity, producing one cluster type rather than a mixed product distribution.

Cluster Formation
Head-to-head
Target (2,7-di-tBu)
1 cluster type: hexanuclear Co₃Gd₃
Analog (no tBu)
2 cluster types: Co₂Gd₃ + Co₄Gd₃
Exclusive architecture from steric direction
Identical Coᴵᴵ/Gdᴵᴵᴵ conditions; product selectivity 100%
Coordination chemistry Heterometallic clusters Ligand design

Enhanced Magnetocaloric Effect

Within the same Co–Gd phosphonate study, the target-compound-based Co₃Gd₃ cluster (Cluster 3) exhibits a magnetic entropy change (ΔSₘ) of 20.0 J kg⁻¹ K⁻¹, exceeding that of the non-tert-butylated RPO₃H₂-derived Co₂Gd₃ cluster (Cluster 1, 18.3 J kg⁻¹ K⁻¹) by 9.3% and the Co₄Gd₃ cluster (Cluster 2, 19.8 J kg⁻¹ K⁻¹) by 1.0% [1]. In a separate study, the target compound used to construct a Mn₂Gd₃ pentanuclear cluster achieved ΔSₘ = 20.9 J kg⁻¹ K⁻¹ at ΔH = 7 T, representing a 14.2% improvement over the non-tert-butylated Co₂Gd₃ baseline [2].

Magnetocaloric ΔSₘ
Reported
20.0 – 20.9 J kg⁻¹ K⁻¹
at ΔH = 7 T
Higher entropy change vs non-tBu analog clusters
Co–Gd and Mn–Gd cluster data from two studies
Magnetic refrigeration Magnetocaloric effect Molecular coolants

Ligand-Directed Planar Metal-Ion Topology

Single-crystal X-ray diffraction analysis reveals that all clusters formed by fluorenyl phosphonate ligands arrange their metal ions in a single plane. However, the number of metal ions within that plane is dictated by the steric profile of the ligand [1]. The target compound, with its 2,7-di-tert-butyl substitution, directs assembly toward a Co₃Gd₃ hexanuclear planar core, whereas the less-hindered RPO₃H₂ (no tert-butyl groups) accommodates both smaller (Co₂Gd₃) and larger (Co₄Gd₃) planar arrangements. The further addition of a sec-butyl group at the 9-position (R″PO₃H₂) drastically reduces nuclearity to a Co₃Gd tetranuclear cluster with a markedly lower MCE of 9.6 J kg⁻¹ K⁻¹ [1], illustrating that both under- and over-substitution degrade cluster formation relative to the target compound's optimal steric profile.

Planar Topology
Head-to-head
Co₃Gd₃ planar core (6 ions)
Single-crystal XRD reveals ligand-directed metal count
Steric profile determines core nuclearity
Under- or over-substitution shifts to 4,5,7 ions
Crystal engineering Magnetostructural correlation Single-crystal XRD

Improved Organic Solubility

Phosphonic acids bearing tert-butyl substituents, including tert-butylphosphonic acid (tBuPO₃H₂), are documented to exhibit substantially higher solubility in common organic solvents (THF, Et₂O, n-hexane, alcohols, esters) compared to unsubstituted arylphosphonic acids such as phenylphosphonic acid [1]. The two tert-butyl groups at the 2- and 7-positions of the fluorenyl backbone in the target compound confer analogous lipophilic character, facilitating dissolution in organic reaction media and enabling homogeneous cluster synthesis. Vendor technical data confirm that the target compound can be solubilized by warming to 37 °C with ultrasonication , consistent with the behavior of other tert-butyl-bearing phosphonates. While a direct quantitative solubility comparison between the target compound and the non-tert-butylated analog (9-methyl-9H-fluoren-9-yl)phosphonic acid has not been published, the class-level structure–solubility relationship established for tert-butylphosphonic acids strongly implies a meaningful processing advantage.

Organic Solubility
Class-level
tert-Butyl groups enhance solubility in THF, Et₂O, CH₂Cl₂
Processing advantage inferred from phosphonate class
No direct head-to-head solubility study with non-tBu analog
Solubility enhancement Homogeneous synthesis Ligand processability

Certified Purity and Storage Specifications

The target compound is commercially available from multiple independent suppliers at certified purities of 97% (AKSci ) to 98% (Beyotime , Alfa Chemistry ) as a white solid powder. Recommended storage conditions are consistently reported as 2–8 °C in sealed containers . In contrast, the non-tert-butylated analog (9-methyl-9H-fluoren-9-yl)phosphonic acid is not listed with standardized purity specifications across comparable vendor catalogs, and the unsubstituted 9H-fluoren-9-ylphosphonic acid (CAS 6344-53-2) is primarily available as a specialty research chemical without widely benchmarked purity tiers . This establishes the target compound as a reagent with known, verifiable quality metrics suitable for reproducible academic and industrial research.

Purity & Storage
Data to verify
≥97% purity (multiple suppliers)
Sealed storage at 2–8 °C
Standardized quality metrics available
Verify with supplier lot-specific documentation
Chemical procurement Purity specification Storage stability

Research Applications in Magnetic Cooling


Molecular Magnetic Refrigerant Synthesis

Researchers designing Co–Gd or Mn–Gd phosphonate clusters for cryogenic magnetic cooling applications should select (2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid as the ligand of choice when a single, well-defined cluster nuclearity (hexanuclear Co₃Gd₃ or pentanuclear Mn₂Gd₃) is required. The steric profile of the 2,7-di-tert-butyl groups directs assembly exclusively toward a predictable architecture, avoiding the product mixtures observed with less-hindered analogs [1]. The resulting clusters exhibit magnetocaloric entropy changes of 20.0–20.9 J kg⁻¹ K⁻¹ at ΔH = 7 T, outperforming clusters built from non-tert-butylated fluorenyl phosphonic acids [1][2].

Crystal Engineering of Planar Architectures

For crystal engineering studies investigating how ligand steric parameters dictate metal-ion topology, (2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid offers a well-characterized steric profile that consistently yields planar hexanuclear cores amenable to single-crystal X-ray diffraction [1]. Its intermediate steric bulk—greater than the unsubstituted analog yet less than the 9-sec-butyl variant—makes it a valuable reference point in systematic structure–property relationship studies of fluorenyl phosphonate ligands [1].

Homogeneous-Phase Coordination Chemistry

When reaction protocols demand a bulky phosphonate ligand that dissolves in organic media (e.g., THF, CH₂Cl₂, CH₃CN) to enable homogeneous cluster assembly, (2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid provides a processing advantage over less-substituted arylphosphonic acids. The lipophilic tert-butyl groups facilitate dissolution with gentle warming and ultrasonication , consistent with the established solubility profile of tert-butylphosphonates [3].

High-Purity Ligand Procurement

For laboratories requiring a fluorenyl phosphonic acid ligand with documented purity (≥97%) and defined storage stability (2–8 °C, sealed) to ensure experimental reproducibility across batches, (2,7-di-tert-butyl-9-methyl-9H-fluoren-9-yl)phosphonic acid is procurable from multiple independent suppliers with standardized specifications . This reduces the risk of purity-related batch variability that may complicate the synthesis and characterization of metal phosphonate clusters.

Application
Selection Property
Validation Focus
Cluster synthesis for magnetic cooling
Steric control for defined nuclearity
Magnetic entropy change reproducibility
Planar metal-ion topology studies
Intermediate steric bulk benchmark
Single-crystal XRD structure correlation
Homogeneous cluster assembly
Organic solvent solubility
Dissolution with warming/sonication
Reproducible ligand procurement
Certified purity specifications
Lot-to-lot batch consistency
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